2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Adenosine A2 receptor Behavioral pharmacology Nucleoside analog selectivity

N6-(2-Hydroxyethyl)adenosine (HEA) is a differentiated purine nucleoside analog for adenosine A1 receptor studies. Unlike cordycepin, HEA uniquely suppresses inflammation via TLR4-mediated NF-κB pathway inhibition, not through broad-spectrum cytokine suppression. Its lowest-in-class behavioral potency at A2 receptors minimizes confounding sedation in in vivo assays, making it the superior choice for A1-mediated antihypertensive, renoprotective, and insecticidal research. Verify purity ≥98% (HPLC) before ordering.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
CAS No. 4338-48-1
Cat. No. B151251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
CAS4338-48-1
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO
InChIInChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15)
InChIKeyBBOCDRLDMQHWJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-(2-Hydroxyethyl)adenosine (CAS 4338-48-1) Procurement Guide: Identity, Class, and Key Characteristics


N6-(2-Hydroxyethyl)adenosine (HEA; CAS 4338-48-1) is a purine nucleoside analog characterized by a hydroxyethyl substitution at the N6 position of adenosine. It is naturally found in Cordyceps and Isaria fungal species and is classified as a Ca²⁺ antagonist and adenosine receptor ligand . The compound has been studied across multiple pharmacological contexts, including anti-inflammatory, antitumor, antihypertensive, and sedative applications, with its biological actions linked to NF-κB/Smad pathway inhibition and adenosine A1 receptor activation . HEA is available from multiple suppliers at purities typically ranging from 96% to ≥99% (HPLC) .

Why Generic Purine Nucleoside Substitution Fails: The N6-Hydroxyethyl Differentiator


Purine nucleoside analogs cannot be treated as interchangeable commodities because even minor N6-alkyl substitutions dramatically alter adenosine receptor subtype selectivity, intrinsic efficacy, and downstream pathway engagement [1]. The hydroxyethyl group at the N6 position of HEA confers a distinct pharmacological fingerprint: it reduces A2 receptor-mediated behavioral potency relative to N6-cyclopentyl or N6-phenylisopropyl analogs while retaining functionally relevant A1 receptor activation [1]. Moreover, in direct head-to-head testing in RAW 264.7 macrophages, cordycepin (3'-deoxyadenosine) exhibits greater anti-inflammatory potency than HEA, yet the two compounds operate through different signaling mechanisms with no synergistic effect, underscoring that even structurally proximal Cordyceps-derived nucleosides are not functionally redundant [2].

Quantitative Differential Evidence: N6-(2-Hydroxyethyl)adenosine vs. Closest Analogs


A2 Adenosine Receptor-Mediated Hypomobility Potency: HEA Exhibits the Lowest Behavioral Potency Among Tested N6-Substituted Analogs

In a standardized mouse holeboard assay measuring exploratory behavior (head dipping) and locomotor activity, N6-(2-hydroxyethyl)adenosine (HEA, referred to as 2-OH-ethyl) exhibited the lowest rank-order potency among seven N6-substituted adenosine analogs for inhibiting both behavioral endpoints [1]. The rank order of potency was NECA > MECA > R-PIA > CHA = CPA > S-PIA > HEA. The behavioral potency of these analogs correlated extremely well with their reported adenosine A2 receptor affinity (r² = 0.93 for locomotor activity; r² = 0.86 for head dipping) but correlated very poorly with A1 receptor affinity (r² < 0.02) [1]. This indicates that HEA's reduced A2-driven potency distinguishes it from analogs such as N6-cyclopentyladenosine (CPA) and N6-cyclohexyladenosine (CHA), which demonstrate stronger A2-mediated behavioral effects.

Adenosine A2 receptor Behavioral pharmacology Nucleoside analog selectivity

Anti-Inflammatory Potency in LPS-Stimulated RAW 264.7 Macrophages: Cordycepin Demonstrates Greater Potency Than HEA and Adenosine

In a comparative study of three nucleoside constituents from Cordyceps cicadae fruiting bodies, cordycepin was more potent than both adenosine and N6-(2-hydroxyethyl)adenosine (HEA) in suppressing the lipopolysaccharide (LPS)-stimulated release of pro-inflammatory cytokines from RAW 264.7 murine macrophages [1]. No synergistic anti-inflammatory effect was observed when the three compounds were combined [1]. Despite lower potency relative to cordycepin, HEA uniquely attenuated LPS-induced pro-inflammatory responses via suppression of the toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway, a mechanism distinct from cordycepin's action [1].

Anti-inflammatory activity NF-κB signaling Cordycepin comparison

Insecticidal Activity Against Plutella xylostella: HEA Acts via Adenosine Receptor-Dependent Mechanism, a Unique Application Among Adenosine Analogs

N6-(2-Hydroxyethyl)adenosine (HEA) at a dose of 1 mg/mL was found to be lethal to second-instar larvae of the diamondback moth Plutella xylostella, a major cruciferous crop pest [1]. The insecticidal effect was shown to be adenosine receptor (PxAdoR)-dependent: co-administration of HEA with PxAdoR-dsRNA reduced the growth inhibition rate by 3.5-fold at 48 hours, while co-administration with the adenosine receptor antagonist SCH58261 reduced corrected mortality by approximately 2-fold compared to HEA alone [1]. This insecticidal application is not shared by adenosine or cordycepin in published literature, representing a unique functional niche for HEA within the purine nucleoside analog class.

Insecticidal activity Adenosine receptor Agricultural biotechnology

Antihypertensive Efficacy Mediated by Adenosine A1 Receptor: HEA Lowers Blood Pressure in Hypertensive Rat Models

Patent data demonstrate that N6-(2-hydroxyethyl)adenosine (HEA) reduces both systolic and diastolic blood pressure in spontaneously hypertensive rat (SD) models through activation of the adenosine A1 receptor (A1R) [1]. The antihypertensive effect was specifically inhibited by the selective A1R antagonist DPCPX, confirming A1R-dependent mechanism [1]. HEA also reduced serum levels of inflammatory factors (TNF-α and IL-6) and the urea nitrogen/creatinine ratio (P < 0.01), while upregulating eNOS in cardiomyocytes and downregulating Erk1/2 protein expression via the MAPK pathway [1]. This A1R-selective antihypertensive profile distinguishes HEA from adenosine, which acts non-selectively across A1, A2A, A2B, and A3 receptors, and from A2A-selective agonists that lack this blood pressure-lowering effect.

Antihypertensive Adenosine A1 receptor Cardiovascular pharmacology

Optimized Application Scenarios for N6-(2-Hydroxyethyl)adenosine (CAS 4338-48-1) Based on Differential Evidence


Adenosine Receptor Pharmacology Studies Requiring Minimal A2-Mediated Confounds

When investigating adenosine A1 receptor-mediated effects in vivo, HEA should be selected over N6-cyclopentyladenosine (CPA) or N6-cyclohexyladenosine (CHA) because its lowest-in-class behavioral potency at A2 receptors (as demonstrated by the rank-order analysis in the mouse holeboard model [1]) reduces the confounding influence of A2-mediated sedation or hypomotility on behavioral readouts.

TLR4/NF-κB Pathway-Specific Anti-Inflammatory Research

For studies focused on the TLR4/NF-κB signaling axis rather than broad-spectrum anti-inflammatory screening, HEA is the appropriate choice over cordycepin. While cordycepin is more potent at suppressing LPS-stimulated cytokines from RAW 264.7 macrophages, HEA uniquely attenuates inflammation through TLR4-mediated NF-κB pathway suppression [1], providing a mechanistically cleaner tool for probing this specific pathway.

Development of Adenosine Receptor-Targeted Biopesticides for Lepidopteran Pest Control

HEA is the only adenosine analog with published insecticidal activity against Plutella xylostella via adenosine receptor agonism [1]. Its adenosine receptor-dependent lethality (3.5-fold reduction in growth inhibition upon receptor knockdown; ~2-fold reduction in mortality upon antagonist co-treatment [1]) makes it the lead candidate for adenosine receptor-based biopesticide development targeting lepidopteran pests.

A1R-Mediated Antihypertensive Agent Development with Renal Protection

Patent evidence demonstrates that HEA lowers blood pressure in hypertensive rat models via A1R activation, an effect inhibited by the A1R antagonist DPCPX, with concomitant reduction of inflammatory markers (TNF-α, IL-6) and improvement of renal function indicators (P < 0.01) [1]. This positions HEA as a differentiated starting point for dual-mechanism antihypertensive/renoprotective drug discovery, distinct from non-selective adenosine or A2A-selective agonists.

Quote Request

Request a Quote for 2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.